[(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate
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Overview
Description
Preparation Methods
Dissolution and Crystallization: Dissolving the compound in a mixed solvent and then crystallizing it to obtain a pure form.
Microwave Heating: Using microwave heating to react raw materials, which can improve the purity and reduce impurities.
Chemical Reactions Analysis
PMID1527791C29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID1527791C29 has a wide range of scientific research applications:
Chemistry: It is used as a discovery agent to study various chemical reactions and mechanisms.
Biology: It is used to investigate biological pathways and molecular targets.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of PMID1527791C29 involves its interaction with specific molecular targets. It exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
PMID1527791C29 can be compared with other similar compounds based on its structure and bioactivity. Some similar compounds include:
GTPL3028: Another discovery agent with similar bioactivity.
BDBM50004774: A compound with a similar structure but different bioactivity.
Properties
Molecular Formula |
C23H36O6 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C23H36O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,13-20,22,24-25H,4,7-12H2,1-3H3/t13-,14-,15-,16+,17+,18?,19-,20-,22-/m0/s1 |
InChI Key |
LJOOWESTVASNOG-UFJKPHDISA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O |
Origin of Product |
United States |
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